2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose
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Overview
Description
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose is a chemical compound with the molecular formula C22H27NO10 and a molecular weight of 465.45 g/mol . It is a derivative of glucopyranose, a type of sugar molecule, and features a methoxybenzylidene group attached to an imino group. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose typically involves the reaction of 2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose with 4-methoxybenzaldehyde in the presence of a suitable solvent such as methanol . The reaction conditions often include stirring the reaction mixture at room temperature for a specific duration until the desired product precipitates out . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like chloroform, ethyl acetate, and methanol, as well as catalysts and temperature control to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. The methoxybenzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetyl groups may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose include:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: This compound lacks the methoxybenzylidene group and has different chemical properties and applications.
2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose: This compound is similar but does not have the acetyl groups, affecting its reactivity and stability.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C22H27NO10 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
[(3S,5S,6S)-3,4,6-triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H27NO10/c1-12(24)29-11-18-20(30-13(2)25)21(31-14(3)26)19(22(33-18)32-15(4)27)23-10-16-6-8-17(28-5)9-7-16/h6-10,18-22H,11H2,1-5H3/t18?,19-,20+,21?,22+/m0/s1 |
InChI Key |
BPVDJXUNJWJXMH-MYKCNMGISA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H](C([C@@H]([C@@H](O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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